molecular formula C12H13ClFNO B5757342 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine

1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine

Cat. No. B5757342
M. Wt: 241.69 g/mol
InChI Key: BPHRJUBBFCXQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as CFP or Chlorofluoroketone and has been extensively used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the inhibition of serine proteases, particularly trypsin-like proteases. CFP binds to the active site of the protease, preventing the substrate from binding and inhibiting the enzymatic activity of the protease. This inhibition of protease activity has been shown to have therapeutic potential in the treatment of cancer and inflammation.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration. CFP has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine in lab experiments has several advantages. It is a potent inhibitor of serine proteases, making it an essential tool in the study of protease-related diseases. CFP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of CFP in lab experiments. It has been shown to have some cytotoxic effects, which may limit its use in certain experiments. Additionally, the inhibition of protease activity may have unintended consequences, such as the inhibition of beneficial proteases.

Future Directions

1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has several potential future directions for research. One area of research is the development of CFP-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the role of proteases in cellular processes such as apoptosis and cell migration. Additionally, the development of new protease inhibitors based on the structure of CFP may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the reaction of 2-chloro-6-fluoroacetophenone with pyrrolidine in the presence of an acid catalyst. The reaction proceeds through an acylation process, where the carbonyl group of the acetophenone reacts with the amine group of pyrrolidine to form the pyrrolidine ring. The resulting product is then purified by column chromatography to obtain pure 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of serine proteases, particularly trypsin-like proteases. This property has made it an essential tool in the study of protease-related diseases such as cancer, inflammation, and thrombosis. CFP has also been used to study the role of proteases in the regulation of cellular processes such as apoptosis and cell migration.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-4-3-5-11(14)9(10)8-12(16)15-6-1-2-7-15/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHRJUBBFCXQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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